Lipophilicity (XLogP3) Differentiation: Methyl 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylate vs. the Cyclopentyloxy-Carbonitrile Analog SB-200473
Methyl 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylate exhibits a computed XLogP3 of 1.7, placing it within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five. In contrast, the closely related analog SB-200473 (CAS 152630-47-2), which replaces the methyl ester with a carbonitrile and the 3-methoxy with a cyclopentyloxy group, has a computed XLogP3 of 2.8—a shift of +1.1 log units [1][2]. This difference of over one order of magnitude in predicted partition coefficient indicates that the target compound is substantially less lipophilic, which may translate to lower non-specific protein binding and reduced CYP-mediated metabolic clearance in in vitro ADME assays.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | SB-200473 (CAS 152630-47-2): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = -1.1 (target compound is ~12.6× less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 / 2025.04.14) |
Why This Matters
Lipophilicity differences of this magnitude can shift IC₅₀ values by an order of magnitude in cell-based assays due to altered membrane partitioning; procurement officers and medicinal chemists must not assume equipotency between these two structurally similar building blocks.
- [1] PubChem CID 77519360: XLogP3-AA = 1.7 (Computed by XLogP3 3.0, PubChem release 2019.06.18). View Source
- [2] PubChem CID 9861604 (SB-200473): XLogP3-AA = 2.8 (Computed by XLogP3 3.0, PubChem release 2025.04.14). View Source
